Lipophilicity: LogP vs. Diphenyl Sulfone
The lipophilicity of Benzene, 1,1'-sulfonylbis[3,4-dimethyl-, indicated by its LogP, provides a quantitative measure of its hydrophobic character, which is critical for predicting its behavior in organic synthesis and material processing. This compound exhibits a LogP of 4.83380 . In contrast, the unsubstituted parent compound, diphenyl sulfone, has a reported LogP of approximately 2.10 [1].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 4.83380 |
| Comparator Or Baseline | Diphenyl sulfone; LogP ~2.10 |
| Quantified Difference | Approximately 2.73 LogP units higher (an over 500-fold increase in partition coefficient) |
| Conditions | Calculated/estimated values from standard physicochemical models and databases. |
Why This Matters
This significant difference in lipophilicity is a key selector for scientists: the target compound is far more hydrophobic, which directly influences its solubility profile, chromatographic retention, and suitability as a monomer for hydrophobic polymer matrices.
- [1] PubChem. (n.d.). Diphenyl sulfone. Retrieved April 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/Diphenyl-sulfone View Source
